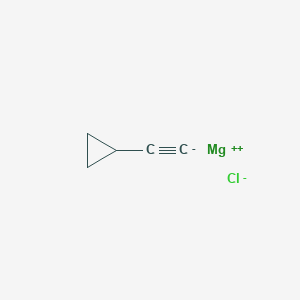

Magnesium;ethynylcyclopropane;chloride

Beschreibung

Magnesium; ethynylcyclopropane; chloride is a specialized organomagnesium compound featuring a cyclopropane ring substituted with an ethynyl group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for antiviral agents like reverse transcriptase inhibitors . Its synthesis involves a two-step process starting from (1,1-dimethoxyethyl)cyclopropane, followed by elimination using a strong base (e.g., alkali metal or organic superbases). A key advantage of this method is reduced halide waste compared to traditional Seyferth-Gilbert alkyne synthesis, which generates stoichiometric halide byproducts .

Eigenschaften

CAS-Nummer |

216006-64-3 |

|---|---|

Molekularformel |

C5H5ClMg |

Molekulargewicht |

124.85 g/mol |

IUPAC-Name |

magnesium;ethynylcyclopropane;chloride |

InChI |

InChI=1S/C5H5.ClH.Mg/c1-2-5-3-4-5;;/h5H,3-4H2;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

OSXAEVZRGCKZLH-UHFFFAOYSA-M |

Kanonische SMILES |

[C-]#CC1CC1.[Mg+2].[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of magnesium;ethynylcyclopropane;chloride typically involves the reaction of ethynylcyclopropane with a magnesium source in the presence of a chloride ion. One common method is the Grignard reaction, where ethynylcyclopropane is reacted with magnesium in an anhydrous ether solvent to form the Grignard reagent, which is then treated with a chloride source to yield the desired compound .

Industrial Production Methods

Industrial production of magnesium;ethynylcyclopropane;chloride may involve large-scale Grignard reactions or other mechanochemical methods that ensure high yield and purity. The use of continuous flow reactors and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium;ethynylcyclopropane;chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: It can be reduced to form simpler hydrocarbons or other reduced species.

Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethynylcyclopropane oxide, while reduction could produce ethynylcyclopropane hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Magnesium;ethynylcyclopropane;chloride has several scientific research applications:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is explored for its potential in creating novel materials with unique properties, such as high strength and conductivity.

Medicinal Chemistry: Research is ongoing to investigate its potential as a precursor for bioactive compounds that could be used in drug development.

Industrial Applications: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of magnesium;ethynylcyclopropane;chloride involves its interaction with various molecular targets and pathways. The magnesium ion can act as a Lewis acid, facilitating reactions by stabilizing negative charges on intermediates. The ethynylcyclopropane moiety can participate in cycloaddition reactions, while the chloride ion can act as a leaving group in substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Organomagnesium Compounds

A. Ethylmagnesium Chloride

- Structure : Linear Grignard reagent with the formula C₂H₅MgCl. Its reactivity arises from the polarized Mg–C bond, enabling nucleophilic additions .

- Synthesis : Typically prepared by reacting ethyl chloride with magnesium metal in anhydrous ether.

- Applications : Widely used in ketone and aldehyde alkylation. Unlike magnesium; ethynylcyclopropane; chloride, it lacks strained cyclic geometry, limiting its utility in synthesizing complex cyclopropane-containing pharmaceuticals .

B. Methylmagnesium Chloride

- Structure: CH₃MgCl, another Grignard reagent with simpler alkyl functionality.

- Reactivity: Less steric hindrance compared to ethynylcyclopropane derivatives, favoring rapid reactions with electrophiles. However, it cannot introduce cyclopropane motifs .

- Safety : Pyrophoric, requiring strict handling under inert atmospheres—similar to magnesium; ethynylcyclopropane; chloride .

C. Isopropylmagnesium Chloride

- Structure : (CH₃)₂CHMgCl, a bulkier Grignard reagent.

- Utility : Prefers less hindered substrates due to steric effects. In contrast, the ethynylcyclopropane moiety in magnesium; ethynylcyclopropane; chloride enables targeted reactivity in strained systems .

Physicochemical Properties

Table 1 compares key properties of magnesium; ethynylcyclopropane; chloride with related compounds:

Reaction Efficiency and Waste Reduction

Magnesium; ethynylcyclopropane; chloride’s synthesis produces minimal halide waste (≤0.5 equivalents) due to optimized elimination steps, unlike traditional cyclopropane syntheses requiring ≥2 equivalents of halide byproducts . For example:

- Seyferth-Gilbert Method : Generates stoichiometric HCl and phosphonate waste.

- Novel Two-Step Process: Utilizes acid catalysts (e.g., FeCl₃) and methanol elimination, enhancing atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.